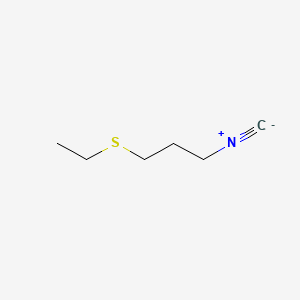
1-(Ethylsulfanyl)-3-isocyanopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethylsulfanyl)-3-isocyanopropane is an organic compound characterized by the presence of an ethylsulfanyl group and an isocyanopropane moiety
準備方法
The synthesis of 1-(Ethylsulfanyl)-3-isocyanopropane typically involves the reaction of ethyl mercaptan with 3-isocyanopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-(Ethylsulfanyl)-3-isocyanopropane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanopropane moiety can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts to enhance reaction rates. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
科学的研究の応用
1-(Ethylsulfanyl)-3-isocyanopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modify proteins and enzymes through covalent bonding makes it a valuable tool in drug design.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 1-(Ethylsulfanyl)-3-isocyanopropane involves its interaction with molecular targets through covalent bonding. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts. This covalent modification can alter the activity of the target molecules, resulting in various biological effects. The ethylsulfanyl group can also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
1-(Ethylsulfanyl)-3-isocyanopropane can be compared with other similar compounds, such as:
1-(Methylsulfanyl)-3-isocyanopropane: Similar structure but with a methyl group instead of an ethyl group. This compound may exhibit different reactivity and biological activity due to the smaller size of the methyl group.
1-(Ethylsulfanyl)-2-isocyanopropane: The position of the isocyanate group is different, which can affect the compound’s reactivity and interactions with biological targets.
1-(Ethylsulfanyl)-3-isocyanobutane: Similar structure with an additional carbon in the backbone. This compound may have different physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties.
特性
分子式 |
C6H11NS |
|---|---|
分子量 |
129.23 g/mol |
IUPAC名 |
1-ethylsulfanyl-3-isocyanopropane |
InChI |
InChI=1S/C6H11NS/c1-3-8-6-4-5-7-2/h3-6H2,1H3 |
InChIキー |
SCFIJGATBQDJLQ-UHFFFAOYSA-N |
正規SMILES |
CCSCCC[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


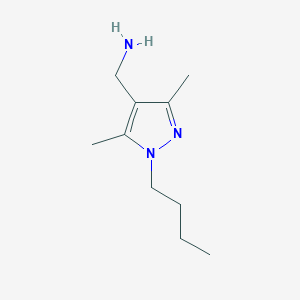
![Hexahydro-2h-furo[3,2-b]pyrrole](/img/structure/B13573154.png)

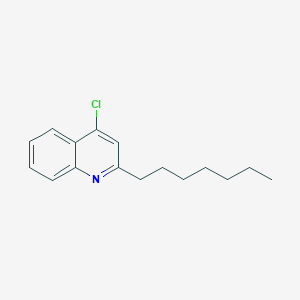
![rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-onehydrochloride](/img/structure/B13573171.png)
![{[4-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B13573176.png)
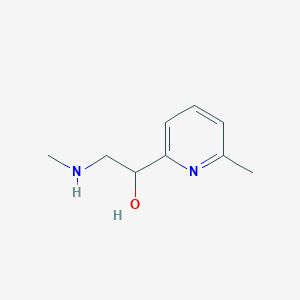
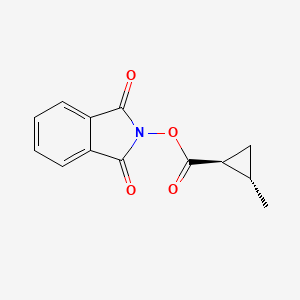
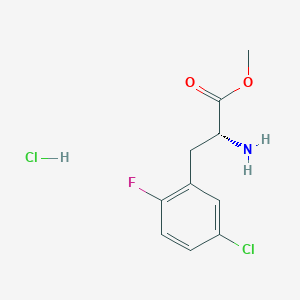
![7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13573192.png)

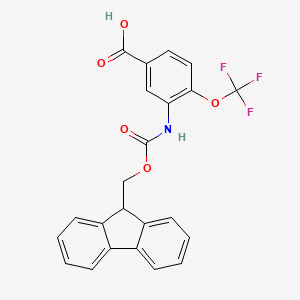
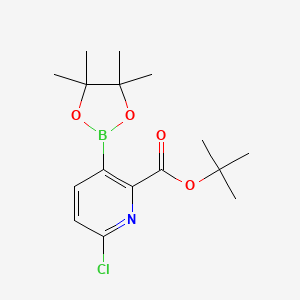
![tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13573220.png)
